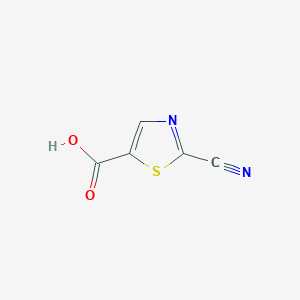

2-Cyano-1,3-thiazole-5-carboxylic acid

Beschreibung

The study and application of thiazole (B1198619) and its derivatives have expanded dramatically since their initial discovery, evolving from chemical curiosities to indispensable components in pharmaceuticals, dyes, and agricultural chemicals. google.comnih.gov

The chemistry of thiazoles has been developing for over a century, with early significant contributions from chemists like Hantzsch and Hofmann. google.com The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for creating the thiazole core. semanticscholar.org Another classical route is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and carbon disulfide. beilstein-journals.org The versatility of the thiazole nucleus quickly became apparent, leading to its incorporation into a wide range of commercially significant products, including dyes and fungicides. googleapis.com In medicinal chemistry, the thiazole ring is a "privileged structure," appearing in numerous natural products like Vitamin B1 (thiamine) and in a multitude of synthetic drugs, demonstrating its broad utility and acceptance in biological systems. google.comresearchgate.net This has cemented its role as a critical scaffold in drug discovery, with ongoing research continually uncovering new applications and synthetic methodologies. semanticscholar.org

Thiazoles are aromatic heterocyclic compounds belonging to the azole family. googleapis.com The ring consists of sulfur and nitrogen atoms positioned in a way that allows the π-electrons to delocalize across the five-membered ring, imparting aromatic stability. google.com This aromaticity is greater than that of the corresponding oxazoles and is evident in NMR spectroscopy, with proton signals appearing in the aromatic region. googleapis.comontosight.ai

The electron distribution within the ring dictates its reactivity. The C2 position (between the heteroatoms) has an acidic proton, making it susceptible to deprotonation and subsequent reaction with electrophiles. beilstein-journals.orggoogle.com Conversely, electrophilic substitution reactions preferentially occur at the C5 position, which has the highest π-electron density. beilstein-journals.orggoogleapis.com This inherent reactivity, combined with the ability to functionalize the C2, C4, and C5 positions, makes the thiazole ring a highly versatile building block in organic synthesis. google.comontosight.ai The presence of the sulfur and nitrogen atoms also provides sites for coordination with metal ions and hydrogen bonding, which is crucial for the biological activity of many thiazole-containing molecules. newdrugapprovals.org

2-Cyano-1,3-thiazole-5-carboxylic acid is a bifunctional molecule that serves as a valuable synthon, or building block, for constructing more elaborate chemical entities. Its utility stems from the presence of two key reactive functional groups attached to the stable thiazole core: a cyano group (-C≡N) at the C2 position and a carboxylic acid group (-COOH) at the C5 position.

While specific, detailed research focusing solely on this compound is limited, its structural motifs are present in highly significant pharmaceutical products. For instance, it is a core component of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor used for treating hyperuricemia and gout. nih.gov The chemical name for Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, highlighting a structure that could be derived from a precursor like 2-cyano-1,3-thiazole-5-carboxylic acid. nih.gov

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with a wide variety of amines or alcohols to form larger molecules. newdrugapprovals.org The cyano group can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic potential. This dual reactivity makes it an ideal intermediate for creating libraries of compounds for drug discovery screening.

Table 1: Physicochemical Properties of 2-Cyano-1,3-thiazole-5-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂N₂O₂S |

| Molecular Weight | 154.15 g/mol |

| IUPAC Name | 2-cyano-1,3-thiazole-5-carboxylic acid |

| CAS Number | 1167056-78-1 |

| Canonical SMILES | C1=C(SC(=N1)C#N)C(=O)O |

Data sourced from PubChem CID 53399539. synthinkchemicals.com

The thiazole scaffold is a focal point of intensive research in medicinal chemistry due to the wide spectrum of biological activities its derivatives possess. researchgate.net Current research is heavily directed towards developing novel therapeutic agents for a range of diseases. Thiazole-containing compounds are widely recognized for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant agents.

The development of new synthetic methods to access thiazole skeletons with diverse substitution patterns remains an active area of investigation. semanticscholar.org Researchers are exploring more efficient, environmentally friendly, and versatile synthetic routes, including multi-component reactions and the use of novel catalysts. Structure-activity relationship (SAR) studies are continuously performed to optimize the potency and selectivity of thiazole-based drug candidates. researchgate.net For example, research into thiazole-based anticancer agents has identified compounds that act as inhibitors of various biological targets, including enzymes and cell membrane-linked receptors. google.com The ongoing exploration of thiazole chemistry promises to yield new molecules with improved therapeutic profiles and novel applications in materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXESXQPYEOMMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-78-1 | |

| Record name | 2-cyano-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 1,3 Thiazole 5 Carboxylic Acid and Its Precursors

Historical and Contemporary Approaches to Thiazole-5-carboxylic Acid Synthesis

The synthesis of the thiazole (B1198619) core has been a subject of extensive research for over a century. Historically, the Hantzsch thiazole synthesis, first described in 1887, has been the most prominent method. chemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com Other classical methods include the Robinson–Gabriel and Cook–Heilborn syntheses. bepls.com

Contemporary approaches to the synthesis of thiazole-5-carboxylic acids have focused on improving efficiency, regioselectivity, and functional group tolerance. One modern method involves the conversion of 5-bromothiazole into thiazole-5-carboxylic acid via a halogen-metal exchange reaction to form the corresponding thiazolyllithium compound, which is then carboxylated. researchgate.net This provides a convenient route to a previously difficult-to-access compound. researchgate.net Another innovative approach is the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides, which yields thiazole-5-carboxylate esters in moderate yields. researchgate.net

Processes for preparing thiazole carboxylic acids have also been developed through the oxidation of the corresponding hydroxymethylthiazoles. For instance, 4-hydroxymethylthiazole can be converted to thiazole-4-carboxylic acid, and similarly, 5-hydroxymethylthiazole can yield thiazole-5-carboxylic acid. google.com These methods highlight the evolution from classical condensation reactions to more sophisticated and specific synthetic strategies.

Cyclization Reactions in the Formation of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is the cornerstone of synthesizing 2-Cyano-1,3-thiazole-5-carboxylic acid. Various cyclization strategies have been developed to construct this heterocyclic system.

Hantzsch Thiazole Synthesis and its Modern Variants

The Hantzsch thiazole synthesis remains a widely used and versatile method for constructing the thiazole ring due to its simplicity and ability to introduce various functional groups. chemhelpasap.combepls.com The classical approach involves the reaction of an α-haloketone with a thioamide in a refluxing organic solvent like methanol or ethanol. nih.gov

Modern variants of the Hantzsch synthesis have focused on improving reaction conditions and yields. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in higher yields and shorter reaction times under microwave irradiation compared to conventional reflux conditions. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted thiazoles in a single step. nih.govmdpi.com A one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives has been developed by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.comnih.gov This method, particularly when using a reusable catalyst, provides good to excellent yields of the desired thiazole derivatives. mdpi.comnih.gov

The following table summarizes the results of a one-pot synthesis of Hantzsch thiazole derivatives under different conditions:

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Ethanol | None | 10 | 40 |

| 2 | Methanol | None | 10 | 45 |

| 3 | Ethanol/Water (50/50) | SiW.SiO2 (0.1 g) | 3 | 90 |

| 4 | Methanol/Water (50/50) | SiW.SiO2 (0.1 g) | 4 | 85 |

Data compiled from a study on the synthesis of new substituted Hantzsch thiazole derivatives. mdpi.com

Green Chemistry Approaches in Thiazole Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for thiazole derivatives. bepls.comresearchgate.net These green chemistry approaches aim to minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

One notable green approach is the use of deep eutectic solvents (DES), such as a choline chloride/glycerol mixture, as a sustainable reaction medium for the Hantzsch synthesis. nih.gov This method avoids the use of volatile and often toxic organic solvents. nih.gov Another green strategy involves performing the Hantzsch reaction under solvent-free conditions, where the reactants are ground together, often with a solid support or catalyst. researchgate.net Furthermore, the use of reusable catalysts, such as silica-supported tungstosilisic acid, in multicomponent reactions for thiazole synthesis aligns with the principles of green chemistry by allowing for easy separation and recycling of the catalyst. mdpi.comnih.gov

Introduction of Cyano and Carboxylic Acid Functionalities

Once the thiazole ring is formed, the next critical step is the introduction of the cyano and carboxylic acid groups at the C2 and C5 positions, respectively.

Regioselective Functionalization Techniques

The regioselective introduction of functional groups onto a pre-existing thiazole ring is a significant challenge in synthetic chemistry. Direct C-H functionalization is a powerful tool for this purpose. For instance, direct regioselective C-H cyanation of heterocyclic compounds has been developed, which could be a potential route for introducing the cyano group at the C2 position of the thiazole ring. nih.gov

The synthesis of 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide and its subsequent reaction with α-bromocarbonyl compounds leads to the formation of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, demonstrating a method for constructing a thiazole ring that already contains a cyano-substituted side chain. mdpi.comnih.gov While this is not a direct cyanation of the thiazole ring itself, it represents a strategy for incorporating the cyano group.

For the introduction of the carboxylic acid group at the C5 position, methods such as the halogen-metal exchange of a 5-halothiazole followed by quenching with carbon dioxide are effective. researchgate.net The synthesis of various 2-substituted thiazole-5-carboxylic acid derivatives has been reported through different synthetic routes, often starting from precursors that already contain a carboxylate or a group that can be readily converted to a carboxylic acid at the 5-position. nih.govmdpi.com

The following table provides an overview of different functionalized thiazoles and their synthetic approaches:

| Compound | Starting Materials | Reagents and Conditions | Yield (%) |

| 2-Amino-4-arylthiazole-5-carboxylates | Esters, Thiourea | N-bromosuccinimide, β-cyclodextrin, H2O, 50°C | - |

| 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles | 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, α-bromocarbonyl compounds | Sodium bicarbonate, DMF, room temperature | 71-82 |

| Thiazole-5-carboxylic acid | 5-Bromothiazole | n-Butyllithium, then CO2 | - |

Data compiled from various studies on thiazole synthesis. researchgate.netmdpi.comijper.org

Nitrile Group Introduction Methodologies

The introduction of a nitrile functional group onto the thiazole ring is a critical step in the synthesis of 2-Cyano-1,3-thiazole-5-carboxylic acid and its derivatives. Several methodologies can be employed, ranging from classical reactions to modern catalytic approaches. The choice of method often depends on the nature of the starting material, particularly the substituent at the C2 position of the thiazole ring.

One of the most common strategies involves the dehydration of a primary amide. ebsco.comyoutube.com If the corresponding 2-carboxamido-1,3-thiazole-5-carboxylic acid ester is available, it can be converted to the nitrile using dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). ebsco.comyoutube.com This method is straightforward but requires the prior synthesis of the amide precursor.

Another widely applicable method is nucleophilic substitution, particularly the Sandmeyer reaction, starting from a 2-amino-1,3-thiazole precursor. The 2-amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The subsequent reaction of the diazonium salt with a cyanide salt, typically copper(I) cyanide (CuCN), introduces the cyano group at the C2 position. This transformation is a staple in aromatic chemistry and is adaptable to heterocyclic systems. The Sandmeyer-type reaction has been successfully used to introduce bromo-substituents onto thiadiazole rings, indicating its applicability to related sulfur-nitrogen heterocycles. nih.gov

Modern transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for introducing the nitrile group. A pre-functionalized thiazole, such as a 2-halo-1,3-thiazole-5-carboxylate, can be coupled with a cyanide source (e.g., zinc cyanide, potassium ferrocyanide) using a palladium or copper catalyst. chemrevlett.com For instance, palladium-catalyzed cyanation of aromatic and heteroaromatic halides is a well-established method that offers high yields and functional group tolerance. chemrevlett.com

Decarboxylative cyanation represents an emerging strategy where a carboxylic acid is converted directly into a nitrile. chemrevlett.comnih.gov This approach, often catalyzed by silver or copper, involves the generation of a radical intermediate through single electron transfer, followed by decarboxylation and reaction with a cyanation agent. chemrevlett.comnih.gov A novel application of this concept involves the conversion of a formyl group into a cyano group, which has been utilized in the synthesis of derivatives of 2-cyano-4-methyl-1,3-thiazole-5-carboxylic acid. google.com

| Method | Precursor | Key Reagents | Description |

| Amide Dehydration | 2-Carboxamido-thiazole | SOCl₂, P₂O₅, POCl₃ | Removal of water from a primary amide to form a nitrile. ebsco.comyoutube.com |

| Sandmeyer Reaction | 2-Amino-thiazole | NaNO₂, HCl, CuCN | Conversion of an amino group to a diazonium salt, followed by substitution with cyanide. nih.gov |

| Cross-Coupling | 2-Halo-thiazole | Pd or Cu catalyst, Zn(CN)₂, K₄[Fe(CN)₆] | Transition-metal catalyzed reaction between a halide and a cyanide source. chemrevlett.com |

| Formyl Conversion | 2-Formyl-thiazole | Varies | Direct conversion of an aldehyde functional group to a nitrile. google.com |

Optimized Reaction Conditions and Catalyst Systems

Optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of 2-Cyano-1,3-thiazole-5-carboxylic acid. The specific conditions are highly dependent on the chosen synthetic route, particularly for catalytic reactions.

For palladium-catalyzed cyanation reactions, the catalyst system typically consists of a palladium source and a supporting ligand. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). nih.govmdpi.com The choice of ligand is crucial for catalyst stability and activity; phosphine-based ligands such as Xantphos have proven effective in related heterocyclic systems. nih.gov The reaction often requires a base to facilitate the catalytic cycle.

In copper-catalyzed systems, copper(I) iodide (CuI) is a frequently used catalyst, sometimes in conjunction with a palladium co-catalyst. mdpi.com For instance, a dual catalytic system of PdCl₂ and CuI has been successfully employed for the intramolecular C-S bond formation in the synthesis of 2-cyanobenzothiazoles. mdpi.com These reactions may also be enhanced by the addition of inorganic additives like potassium iodide (KI), which can improve catalyst performance and reaction rates. mdpi.com

Temperature and reaction time are critical parameters. Cyanation and cyclization reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed at a reasonable rate. mdpi.comchemicalbook.com Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system. nih.govmdpi.com

Below is a table summarizing typical catalytic systems used in the synthesis of related cyanated heterocycles.

| Catalyst System | Reaction Type | Typical Conditions | Reference Example |

| Pd(OAc)₂ / Xantphos | Suzuki-Miyaura Coupling | Base (NMM), Toluene/H₂O, Room Temperature | Synthesis of substituted 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. nih.gov |

| PdCl₂ / CuI | C-H Functionalization / C-S Cyclization | Additive (KI), DMF/DMSO, 120 °C, 4 h | Synthesis of 2-Cyanobenzothiazoles from N-arylcyanothioformamides. mdpi.com |

| Copper Iodide (CuI) | C-H Arylation | Base (LiOtBu), 1,4-Dioxane, 110 °C | Direct arylation of electron-rich five-membered heterocycles. organic-chemistry.org |

| Rhodium(II) acetate | Cyclization | Dichloromethane, Room Temperature | Reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to form thiazoles. organic-chemistry.org |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the outcome of the synthesis, affecting reaction rates, yields, and even regioselectivity. sciepub.com In reactions involving polar or charged intermediates, such as in many transition-metal-catalyzed pathways, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are often preferred. mdpi.com These solvents can effectively solvate the metal complexes and ionic species involved in the catalytic cycle, facilitating the reaction. A mixture of DMF and DMSO has been used effectively for the synthesis of 2-cyanobenzothiazoles, indicating that solvent blends can be tailored to optimize reaction conditions. mdpi.com

The polarity of the solvent can alter the energy of transition states. In some cycloaddition reactions, an increase in solvent polarity has been shown to favor the formation of the more polar product by stabilizing its corresponding transition state. sciepub.com While the effect on activation energy differences might be small (less than 1 kcal/mol), it can be sufficient to change the ratio of products formed. sciepub.com

Reaction kinetics are influenced by several factors, including temperature, reactant concentrations, and catalyst loading. Most of the synthetic steps leading to thiazole derivatives require heating, with temperatures often ranging from 50 °C to reflux conditions, to overcome the activation energy barrier. chemicalbook.comgoogle.com Reaction times can range from 1.5 hours to several hours, indicating that the kinetics are not instantaneous. chemicalbook.com For example, in the synthesis of ethyl 2-aminothiazole-5-carboxylate, the reaction mixture is typically heated to 80 °C for 1 hour after the addition of thiourea. chemicalbook.com In industrial settings, minimizing reaction time is crucial for efficiency, which can be achieved by optimizing catalyst systems and reaction temperatures.

Catalytic Pathways and Mechanistic Considerations

Understanding the reaction mechanism is key to optimizing and troubleshooting a synthetic process. For the formation of the 2-cyano-thiazole core via a palladium-catalyzed cross-coupling of a 2-halothiazole, the mechanism generally follows a well-established catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with the 2-halo-1,3-thiazole-5-carboxylate, inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation (or equivalent step) : A cyanide-containing reagent (e.g., from Zn(CN)₂) transfers the cyanide group to the palladium(II) center, displacing the halide.

Reductive Elimination : The C-CN bond is formed as the desired 2-cyano-1,3-thiazole product is released from the palladium center, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

In the case of silver-catalyzed decarboxylative cyanation, a plausible mechanism involves single electron transfer (SET). chemrevlett.com An Ag(I) catalyst is first oxidized to a highly reactive Ag(II) species. This Ag(II) intermediate then abstracts an electron from the carboxylate precursor, leading to the formation of a carboxyl radical and regenerating Ag(I). The carboxyl radical rapidly loses carbon dioxide to form a thiazolyl radical, which is then trapped by a cyanide source to yield the final product. chemrevlett.com

For the classic Hantzsch synthesis of the thiazole ring itself (a key precursor), the mechanism involves the reaction of an α-halocarbonyl compound with a thioamide (like thiourea). The process is a cyclocondensation reaction, initiated by the nucleophilic sulfur of the thiourea attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Large-Scale Synthetic Considerations and Industrial Production Methods

Transitioning the synthesis of 2-Cyano-1,3-thiazole-5-carboxylic acid from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Safety : The use of hazardous or difficult-to-handle reagents is a major concern on a large scale. For example, synthetic routes that require strongly basic and pyrophoric reagents like n-butyllithium (n-BuLi) or moisture-sensitive hydrides like sodium hydride (NaH) are often avoided in industrial processes due to safety and handling challenges. semanticscholar.org Alternative, more robust methodologies are preferred.

Purification Methods : Chromatography is generally not viable for large-scale production due to high solvent consumption and cost. Therefore, purification relies heavily on techniques like recrystallization, distillation, and filtration. google.com The choice of solvents for recrystallization is critical to ensure high recovery of a pure product. A multi-solvent system (e.g., THF, hexane, methanol, and water) may be employed to achieve the desired purity. google.com

Cost : The cost of raw materials, catalysts, and solvents is a primary driver in industrial production. Precious metal catalysts like palladium, while highly effective, can be a significant cost factor. Developing routes that use less expensive catalysts (e.g., copper) or ensuring the efficient recovery and recycling of precious metal catalysts is an important consideration.

Synthesis of Key Intermediates for 2-Cyano-1,3-thiazole-5-carboxylic acid Derivatives

The synthesis of 2-Cyano-1,3-thiazole-5-carboxylic acid relies on the availability of key intermediates, primarily functionalized thiazole-5-carboxylates. One of the most important and versatile intermediates is ethyl 2-aminothiazole-5-carboxylate. semanticscholar.org This compound serves as a building block that can be further modified, for example, by converting the 2-amino group into the target 2-cyano group via a Sandmeyer reaction.

The synthesis of ethyl 2-aminothiazole-5-carboxylate is well-documented and can be achieved through several routes, often variations of the Hantzsch thiazole synthesis. tandfonline.com A common method involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate, which then undergoes cyclocondensation with thiourea. chemicalbook.comsemanticscholar.org This one-pot procedure is efficient and can be performed on a large scale. semanticscholar.org

The tables below summarize two different synthetic preparations for ethyl 2-aminothiazole-5-carboxylate.

Method 1: From Ethyl 3-ethoxyacrylate chemicalbook.com

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS) | Water/Dioxane (1:1), -10 °C to Room Temp, 1 h | Formation of α-bromo intermediate |

| 2 | Thiourea | Heat to 80 °C, 1 h | Cyclocondensation to form thiazole ring |

| 3 | Ammonia (B1221849) | Room Temperature, 10 min | Workup and neutralization |

Method 2: High-Yield Catalytic Method chemicalbook.com

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide, Nano-copper powder | THF/H₂O (6:1), Nitrogen atmosphere, 55 °C, 1.5 h | One-pot catalytic cyclization |

Another crucial class of intermediates are 2-halo-1,3-thiazole-5-carboxylates, such as ethyl 2-chloro-1,3-thiazole-5-carboxylate. These compounds are ideal precursors for introducing the cyano group via nucleophilic substitution or transition-metal-catalyzed cyanation. The 2-chloro group can be installed from the corresponding 2-amino intermediate through a Sandmeyer-type reaction using sodium nitrite and hydrochloric acid, followed by reaction with a chloride source.

Chemical Reactivity and Derivatization Strategies of 2 Cyano 1,3 Thiazole 5 Carboxylic Acid

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is a central aspect of the chemistry of 2-Cyano-1,3-thiazole-5-carboxylic acid. The presence of both a sulfur and a nitrogen atom within the ring, coupled with the strongly electron-withdrawing cyano and carboxylic acid substituents, renders the ring electron-deficient. This electronic characteristic is a primary determinant of its reaction pathways.

Electrophilic Aromatic Substitution Reactions

In general, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich. nih.gov However, in the case of 2-Cyano-1,3-thiazole-5-carboxylic acid, this position is already substituted with a carboxylic acid group. Both the cyano group at C2 and the carboxylic acid group at C5 are strongly deactivating, withdrawing electron density from the ring and making it less susceptible to attack by electrophiles.

Nucleophilic Attack Pathways

The electron-deficient nature of the thiazole ring in this compound makes it a candidate for nucleophilic attack. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic substitution. nih.gov This is further enhanced by the presence of the electron-withdrawing cyano group at this position.

Nucleophilic aromatic substitution (SNAr) reactions could potentially occur at the C2 position if a suitable leaving group were present. However, with a cyano group, direct displacement is less common. Instead, nucleophiles may add to the C2 position, leading to ring-opening or rearrangement reactions, particularly under forcing conditions. The quaternization of the ring nitrogen would further activate the C2 position towards nucleophilic attack. nih.gov

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a versatile functional handle for a wide array of derivatization reactions, allowing for the introduction of diverse functionalities.

Esterification and Amidation Reactions

Esterification: 2-Cyano-1,3-thiazole-5-carboxylic acid can be readily converted to its corresponding esters through various standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.

| Reagent/Catalyst | Conditions | Product |

| Alcohol (e.g., Methanol, Ethanol) / H₂SO₄ | Reflux | Corresponding alkyl 2-cyano-1,3-thiazole-5-carboxylate |

| Thionyl chloride (SOCl₂), then Alcohol | Room temperature to reflux | Corresponding alkyl 2-cyano-1,3-thiazole-5-carboxylate |

| Dicyclohexylcarbodiimide (B1669883) (DCC) / DMAP, Alcohol | Room temperature | Corresponding alkyl 2-cyano-1,3-thiazole-5-carboxylate |

Amidation: The synthesis of amides from 2-Cyano-1,3-thiazole-5-carboxylic acid can be achieved by reacting it with primary or secondary amines. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of a stable salt. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride or an active ester. google.com Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to facilitate amide bond formation under milder conditions. researchgate.net

| Reagent/Catalyst | Conditions | Product |

| SOCl₂, then Amine (RNH₂) | Room temperature | N-alkyl-2-cyano-1,3-thiazole-5-carboxamide |

| Amine (RNH₂), DCC/EDC | Room temperature | N-alkyl-2-cyano-1,3-thiazole-5-carboxamide |

| Amine (RNH₂), High Temperature | High Temperature | N-alkyl-2-cyano-1,3-thiazole-5-carboxamide |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for 2-Cyano-1,3-thiazole-5-carboxylic acid. The ease of decarboxylation of heteroaromatic carboxylic acids can vary significantly depending on the nature of the heterocyclic ring and the other substituents present. For some thiazole carboxylic acids, particularly those with electron-donating groups, decarboxylation can proceed under thermal or acid-catalyzed conditions. rsc.org

Reactions of the Cyano Group

The cyano group at the 2-position is a versatile functional group that can undergo a variety of transformations, providing access to a range of other functionalities. thieme-connect.de

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which can be further hydrolyzed to the carboxylic acid. libretexts.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Complete hydrolysis of the cyano group in 2-Cyano-1,3-thiazole-5-carboxylic acid would lead to the formation of thiazole-2,5-dicarboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would yield 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid, a potentially useful building block.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, although this is less common for unactivated nitriles. nih.gov For instance, in the presence of suitable 1,3-dipoles, a [3+2] cycloaddition could potentially occur to form five-membered heterocyclic rings. researchgate.net The reactivity of the cyano group in such reactions can be enhanced by the electronic properties of the thiazole ring.

| Reaction Type | Reagents | Product |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 2-Carbamoyl-1,3-thiazole-5-carboxylic acid or Thiazole-2,5-dicarboxylic acid |

| Hydrolysis (Basic) | OH⁻, H₂O, Heat | Thiazole-2,5-dicarboxylic acid salt |

| Reduction | LiAlH₄, then H₂O | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid |

| [3+2] Cycloaddition | Azides (R-N₃) | 2-(1H-Tetrazol-5-yl)-1,3-thiazole-5-carboxylic acid |

Hydrolysis and Reduction Transformations

The nitrile and carboxylic acid functionalities of 2-Cyano-1,3-thiazole-5-carboxylic acid are susceptible to hydrolysis and reduction under various conditions, providing pathways to other important derivatives.

Hydrolysis:

The hydrolysis of nitriles can proceed under either acidic or alkaline conditions, typically requiring heat. The reaction occurs in two stages: first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid. amazonaws.com

Acid-Catalyzed Hydrolysis: When heated with a dilute acid like hydrochloric acid, the nitrile group is expected to hydrolyze. researchgate.net This process would first yield 2-(aminocarbonyl)-1,3-thiazole-5-carboxylic acid. Upon further heating, this amide would convert to 1,3-thiazole-2,5-dicarboxylic acid, with the nitrogen from the original cyano group being released as an ammonium (B1175870) salt (e.g., ammonium chloride). amazonaws.com

Alkaline-Catalyzed Hydrolysis: In the presence of a base such as sodium hydroxide, the hydrolysis of the nitrile group leads to the formation of a carboxylate salt. researchgate.net Initially, a solution containing the sodium salt of the 2-carboxamido derivative would be formed. Continued reaction would yield the disodium (B8443419) salt of 1,3-thiazole-2,5-dicarboxylic acid and ammonia (B1221849) gas. amazonaws.com To isolate the dicarboxylic acid, subsequent acidification with a strong acid is necessary. researchgate.net

The carboxylic acid group itself can undergo esterification when reacted with an alcohol under acidic conditions, a transformation known as Fischer esterification.

Reduction:

The nitrile and carboxylic acid groups can be reduced using various reducing agents, leading to amines and alcohols, respectively.

Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting compound would be 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid, although the carboxylic acid group would also likely be reduced under these conditions.

Carboxylic Acid Reduction: Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using strong reducing agents like LiAlH₄ or by first converting them to a more reactive derivative such as an ester or acid chloride. This would yield (2-cyano-1,3-thiazol-5-yl)methanol.

The selective reduction of one group in the presence of the other would require careful selection of reagents and reaction conditions.

Cycloaddition Reactions and Heterocycle Formation

While the thiazole ring is aromatic, it can participate in cycloaddition reactions, though often under forcing conditions due to the stability of the aromatic system. These reactions can be a powerful tool for constructing new ring systems.

Thiazoles have been shown to undergo Diels-Alder reactions with reactive dienophiles like alkynes at high temperatures. These reactions typically proceed with the subsequent extrusion of a stable small molecule, such as sulfur, leading to the formation of a new aromatic ring. In the case of 2-Cyano-1,3-thiazole-5-carboxylic acid reacting with an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the reaction could potentially lead to a pyridine (B92270) derivative after the elimination of sulfur. This transformation proceeds through a series of intermediates, including a formal [2+2] cycloaddition, an electrocyclic ring opening, and another electrocyclic ring closing before the final extrusion step.

Additionally, the nitrile group itself can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azide (B81097) compounds can be used to form tetrazole rings, providing a direct method for synthesizing more complex heterocyclic derivatives from the 2-cyano-thiazole scaffold.

Synthesis of Novel Heterocyclic Derivatives Incorporating the 2-Cyano-1,3-thiazole-5-carboxylic Acid Scaffold

The functional groups of 2-Cyano-1,3-thiazole-5-carboxylic acid serve as versatile handles for the synthesis of a wide array of novel fused and linked heterocyclic systems. The reactivity of the nitrile and carboxylic acid groups allows for their conversion into other functionalities that can then be used in cyclization reactions.

For example, the nitrile group can be converted to a thioamide by reaction with hydrogen sulfide. This thioamide derivative can then undergo cyclization with α-haloketones in a Hantzsch-type synthesis to form a new, appended thiazole ring. This strategy has been demonstrated with related cyanomethyl-benzothiazole systems. researchgate.net

The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using peptide coupling reagents. The activated acid can then react with binucleophilic reagents to form new heterocyclic rings. For instance, reaction with a substituted hydrazine (B178648) could yield a pyrazole (B372694) or pyrazolidinone ring, while reaction with a hydroxylamine (B1172632) could lead to an isoxazole (B147169) or isoxazolidinone.

Furthermore, the nitrile group can be used as a precursor for other nitrogen-containing heterocycles. Reaction of related cyanomethyl-thiazole derivatives with hydrazine hydrate (B1144303) has been shown to produce aminopyrazole derivatives. researchgate.net This suggests that 2-Cyano-1,3-thiazole-5-carboxylic acid could be a precursor for pyrazolyl-thiazole systems. The general reactivity of cyano-acetamide derivatives with active methylene (B1212753) reagents and elemental sulfur to afford polysubstituted thiophenes also points to potential synthetic routes starting from the target molecule. sapub.org

Structure-Reactivity Relationships within 2-Cyano-1,3-thiazole-5-carboxylic Acid Analogues

The chemical reactivity of the thiazole ring and its substituents is heavily influenced by the electronic properties of the groups attached to it. In 2-Cyano-1,3-thiazole-5-carboxylic acid, both the C2-cyano group and the C5-carboxylic acid group are strongly electron-withdrawing.

This electronic profile has several significant consequences for the molecule's reactivity compared to its analogues:

Ring Aromaticity and Nucleophilicity: The strong electron-withdrawing nature of the substituents deactivates the thiazole ring towards electrophilic aromatic substitution. The pi-electron density of the ring is significantly reduced, making it less nucleophilic than unsubstituted thiazole or thiazoles bearing electron-donating groups (e.g., 2-aminothiazole).

Acidity of Ring Protons: The proton at the C4 position is expected to be more acidic compared to that in unsubstituted thiazole due to the inductive and resonance effects of the adjacent carboxylic acid and the distal cyano group. However, deprotonation at the C2 position, a known reaction for some thiazoles, is blocked by the cyano substituent.

Reactivity of Functional Groups: The electron-withdrawing thiazole ring influences the reactivity of the attached functional groups. The acidity of the carboxylic acid is enhanced compared to a simple aliphatic or benzoic acid. Conversely, the electrophilicity of the nitrile's carbon atom is increased, potentially making it more susceptible to nucleophilic attack.

The table below summarizes the expected differences in reactivity based on the substitution pattern of the thiazole ring.

| Compound | Substituent at C2 | Substituent at C5 | Expected Ring Reactivity toward Electrophiles | Expected Acidity of C4-H |

|---|---|---|---|---|

| 2-Cyano-1,3-thiazole-5-carboxylic acid | -CN (Electron-Withdrawing) | -COOH (Electron-Withdrawing) | Strongly Deactivated | Increased |

| 2-Amino-1,3-thiazole-5-carboxylic acid | -NH2 (Electron-Donating) | -COOH (Electron-Withdrawing) | Activated (relative to title compound) | Normal |

| 1,3-Thiazole-5-carboxylic acid | -H | -COOH (Electron-Withdrawing) | Deactivated | Slightly Increased |

| 1,3-Thiazole | -H | -H | Neutral | Normal |

These structure-reactivity relationships are crucial for designing synthetic strategies. For instance, while direct electrophilic substitution on the ring of 2-Cyano-1,3-thiazole-5-carboxylic acid is challenging, the functional groups themselves provide reliable points for derivatization, allowing the molecule to be used as a robust building block for more complex chemical structures.

Advanced Spectroscopic and Structural Characterization of 2 Cyano 1,3 Thiazole 5 Carboxylic Acid and Its Polymorphs

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are highly specific and serve as a molecular "fingerprint," allowing for functional group identification and detailed structural analysis. For 2-cyano-1,3-thiazole-5-carboxylic acid, these techniques are particularly sensitive to the key functional groups: the carboxylic acid, the cyano group, and the thiazole (B1198619) ring.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of 2-cyano-1,3-thiazole-5-carboxylic acid is expected to be dominated by features arising from its characteristic functional groups. Due to strong hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum. spectroscopyonline.com

Key expected IR absorption bands include:

O-H Stretching: A very broad and intense absorption band is anticipated in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

C-H Stretching: A weaker absorption corresponding to the C-H stretch of the thiazole ring is expected around 3100 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity band characteristic of the nitrile group should appear in the 2240–2220 cm⁻¹ range.

C=O Stretching: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted to occur between 1730 and 1700 cm⁻¹. spectroscopyonline.com Conjugation with the thiazole ring may shift this band to the lower end of the range.

C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1600–1400 cm⁻¹ region.

C-O Stretching and O-H Bending: Coupled C-O stretching and in-plane O-H bending vibrations typically produce strong bands in the 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ regions, respectively. spectroscopyonline.com

O-H Out-of-Plane Bending: A broad band centered around 920 cm⁻¹ can be assigned to the out-of-plane bend of the hydrogen-bonded OH group. spectroscopyonline.com

Polymorphism would manifest as noticeable changes in the IR spectrum, particularly in the regions corresponding to hydrogen bonding (O-H and C=O stretching) and in the fingerprint region (<1000 cm⁻¹), where lattice vibrations are observed. mdpi.com Different crystal packing arrangements in polymorphs alter the strength and nature of intermolecular interactions, leading to shifts in band positions and changes in band shapes. mdpi.com

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3300–2500 | O-H stretch (hydrogen-bonded dimer) | Strong, very broad |

| ~3100 | C-H stretch (aromatic) | Weak |

| 2240–2220 | C≡N stretch (nitrile) | Medium, sharp |

| 1730–1700 | C=O stretch (carboxylic acid) | Strong, sharp |

| 1600–1400 | C=N and C=C ring stretching | Medium to weak |

| 1320–1210 | C-O stretch (coupled with O-H bend) | Medium |

| ~920 | O-H bend (out-of-plane) | Medium, broad |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for identifying symmetric vibrations and non-polar bonds.

For 2-cyano-1,3-thiazole-5-carboxylic acid, key Raman signals would include:

C≡N Stretching: The nitrile stretch is expected to produce a strong and sharp band in the 2240–2220 cm⁻¹ region, as it involves a significant change in polarizability.

Thiazole Ring Vibrations: Symmetric "ring breathing" modes of the thiazole ring are typically strong in the Raman spectrum and provide a distinct fingerprint. The most intense band is often due to a collective mode involving the out-of-phase stretching of adjacent C-C and C=C bonds along the conjugated core. mdpi.com

C=O Stretching: The carbonyl stretch will also be visible, though often weaker than in the IR spectrum.

Raman spectroscopy is an excellent tool for studying polymorphism, as the subtle changes in molecular conformation and crystal lattice between different forms lead to distinct shifts in the low-frequency phonon modes (<200 cm⁻¹), providing a clear fingerprint for each polymorph.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2240–2220 | C≡N stretch (nitrile) | Strong |

| 1600–1400 | Symmetric ring stretching modes | Strong |

| 1730–1700 | C=O stretch | Weak to medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the number and type of atoms, their connectivity, and their chemical environment.

The ¹H NMR spectrum of 2-cyano-1,3-thiazole-5-carboxylic acid is expected to be relatively simple, showing two distinct signals in a 1:1 ratio.

Thiazole Proton (H4): The lone proton on the thiazole ring (at the C4 position) is expected to appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be significantly downfield, likely in the range of 8.0–9.0 ppm, due to the deshielding effects of the electronegative sulfur and nitrogen atoms in the ring and the electron-withdrawing nature of the adjacent carboxylic acid group.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, generally in the 10–13 ppm region. libretexts.org This signal's broadness is due to chemical exchange with the solvent or trace amounts of water, and its position can be concentration and solvent-dependent. The signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange. libretexts.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0–13.0 | Broad Singlet | 1H |

| Thiazole C4-H | 8.0–9.0 | Singlet | 1H |

The proton-decoupled ¹³C NMR spectrum will provide information on the five unique carbon environments in the molecule.

Carboxylic Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear furthest downfield, typically in the 160–175 ppm range. docbrown.info

Thiazole Ring Carbons (C2, C4, C5): These three carbons will have distinct chemical shifts. C2 (bearing the cyano group) and C5 (bearing the carboxylic acid group) will be significantly deshielded due to the attachment of electron-withdrawing groups and their position within the heterocyclic ring. C4 (bearing the proton) is expected to be the most upfield of the three ring carbons.

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115–120 ppm range. libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 160–175 |

| Thiazole C 5-COOH | 145–155 |

| Thiazole C 2-CN | 140–150 |

| Thiazole C 4-H | 125–135 |

| -C ≡N | 115–120 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation by revealing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct, one-bond correlation between the thiazole proton at ~8.0-9.0 ppm and the thiazole carbon (C4) to which it is attached (~125-135 ppm). This would definitively assign both the proton and its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, the thiazole proton (H4) would be expected to show correlations to the quaternary carbons C2 and C5, confirming the connectivity around the ring. The carboxylic acid proton, if observable, might show correlations to the carbonyl carbon and C5. These correlations would provide unequivocal proof of the substituent positions on the thiazole ring.

Together, these NMR techniques provide a comprehensive and definitive picture of the molecular structure of 2-cyano-1,3-thiazole-5-carboxylic acid in solution.

Mass Spectrometric Approaches for Molecular Structure Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 2-Cyano-1,3-thiazole-5-carboxylic acid. Using techniques like electrospray ionization (ESI), the compound can be readily ionized. In positive-ion mode, it is expected to form pseudomolecular ions such as [M+H]⁺ or [M+Na]⁺. lew.ro The high-resolution mass spectrum would confirm the elemental composition (C₅H₂N₂O₂S) by providing a highly accurate mass measurement. nih.gov

The molecular ion peak for 2-Cyano-1,3-thiazole-5-carboxylic acid would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 154.15 g/mol . nih.gov Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion, providing insight into its structural components. The fragmentation pattern is key to confirming the connectivity of the atoms. Common fragmentation pathways for related thiazole derivatives often involve the loss of small, stable neutral molecules. researchgate.net For this compound, characteristic fragmentation would likely involve the decarboxylation (loss of CO₂), cleavage of the cyano group, or fragmentation of the thiazole ring itself. lew.roresearchgate.net

Table 1: Expected Mass Spectrometric Data

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂N₂O₂S |

| Molecular Weight | 154.15 g/mol |

| Monoisotopic Mass | 153.9837 Da |

| Expected Molecular Ion (M⁺) | m/z 154 |

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is the definitive method for studying the solid-state structure of crystalline materials, including different polymorphic forms.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice. researchgate.net By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. semanticscholar.org This technique would confirm the planarity of the thiazole ring and provide the exact geometry of the cyano and carboxylic acid substituents. mdpi.com

Furthermore, SCXRD reveals crucial information about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal. nih.gov For 2-Cyano-1,3-thiazole-5-carboxylic acid, strong hydrogen bonds involving the carboxylic acid group and the nitrogen atom of the thiazole ring are expected to play a significant role in the crystal packing. nih.govnih.gov This analysis is fundamental for understanding the physical properties of the solid state and for identifying the structural features of a specific polymorph. researchgate.net

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

| Volume (ų) | 903.5 |

| Z (molecules/unit cell) | 4 |

Data is representative and based on a similar indole-carboxylic acid structure for illustrative purposes. mdpi.com

Powder X-ray Diffraction for Polymorphic Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. researchgate.net It is particularly valuable for identifying different crystalline forms (polymorphs) of a substance, as each polymorph gives a unique diffraction pattern. googleapis.com The PXRD pattern serves as a fingerprint for a specific crystalline phase. researchgate.net

For 2-Cyano-1,3-thiazole-5-carboxylic acid, PXRD would be used to screen for the existence of polymorphs by analyzing samples produced under different crystallization conditions. googleapis.com Each polymorph will exhibit a characteristic set of peaks at specific diffraction angles (2θ). googleapis.comresearchgate.net The technique is also highly effective for assessing the phase purity of a bulk sample, as it can detect the presence of small amounts of other crystalline forms or impurities. googleapis.com

Table 3: Hypothetical PXRD Peaks for Two Polymorphs of 2-Cyano-1,3-thiazole-5-carboxylic acid

| Form A (2θ values) | Form B (2θ values) |

|---|---|

| 6.6 | 6.8 |

| 10.8 | 8.1 |

| 13.4 | 9.7 |

| 16.7 | 12.2 |

| 21.9 | 16.2 |

| 25.2 | 24.8 |

Peak positions are hypothetical and based on data for a related thiazole compound for illustrative purposes. googleapis.com

Conformational Analysis and Interconversion Studies

The molecular structure of 2-Cyano-1,3-thiazole-5-carboxylic acid is largely rigid due to the aromatic thiazole ring. The primary source of conformational flexibility arises from the rotation of the carboxylic acid group around the single bond connecting it to the thiazole ring.

In the solid state, the conformation is typically locked by intermolecular forces, especially hydrogen bonds, as revealed by SCXRD studies on similar molecules. nih.govmdpi.com In solution, the carboxylic acid group may have more freedom to rotate. The interconversion between different conformers can be studied using computational methods, such as Density Functional Theory (DFT), to calculate the energy barriers for rotation. mdpi.com Experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could potentially be used to probe the dynamics of this rotation, although the energy barrier may be too low for the conformers to be distinguished at room temperature.

Analysis of Polymorphic Modifications and Amorphous Forms

Polymorphism describes the ability of a compound to exist in more than one crystalline form. googleapis.com These different forms, along with any amorphous or solvated states, can have distinct physical properties. For compounds like 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid, a related molecule, multiple polymorphs and an amorphous form have been identified. googleapis.comgoogle.com

The generation of different polymorphic modifications of 2-Cyano-1,3-thiazole-5-carboxylic acid would likely be achieved by varying crystallization parameters such as solvent, temperature, and cooling rate. googleapis.com An amorphous form could potentially be produced by rapid solvent removal or by heating a crystalline form under reduced pressure. googleapis.comgoogle.com

Characterization and differentiation of these forms rely on a suite of analytical techniques. PXRD is the primary tool for identifying different crystalline patterns. googleapis.com Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can distinguish polymorphs by their different melting points and enthalpies of fusion. Thermogravimetric analysis (TGA) is used to identify solvates by detecting weight loss at specific temperatures. researchgate.net Additionally, spectroscopic methods like Infrared (IR) spectroscopy can reveal differences in hydrogen bonding environments between polymorphs, resulting in distinct absorption patterns. googleapis.com

Table 4: Summary of Analytical Techniques for Polymorph Analysis

| Technique | Information Provided |

|---|---|

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form. googleapis.com |

| Differential Scanning Calorimetry (DSC) | Melting point, transition temperatures, and enthalpies. googleapis.com |

| Thermogravimetric Analysis (TGA) | Detection of solvates and thermal stability. researchgate.net |

Theoretical and Computational Investigations of 2 Cyano 1,3 Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the intricacies of molecular systems at the atomic level. For a molecule like 2-Cyano-1,3-thiazole-5-carboxylic acid, with its combination of a thiazole (B1198619) ring, a cyano group, and a carboxylic acid function, these methods can elucidate electronic structure, molecular geometry, and other key physicochemical properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. For thiazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine a range of electronic parameters. dergipark.org.tr

Key electronic properties calculated for 2-Cyano-1,3-thiazole-5-carboxylic acid would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations also yield insights into the electron density distribution, molecular electrostatic potential (MEP), and dipole moment, which are essential for predicting how the molecule will interact with other molecules and its environment.

For the closely related Thiazole-5-carboxylic acid, DFT calculations have been used to map the electrostatic potential surface, identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively. dergipark.org.tr Similar analyses for the 2-cyano derivative would be crucial for understanding its reactivity patterns.

Table 1: Representative Electronic Properties Calculated for Thiazole Derivatives using DFT

| Calculated Property | Typical Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, predicting sites for intermolecular interactions. |

The Hartree-Fock (HF) method is a foundational ab initio approach used for approximating the ground-state wavefunction and energy of a quantum many-body system. While DFT often provides more accurate energy values, HF is a reliable method for obtaining optimized molecular geometries, including bond lengths and angles. researchgate.netresearchgate.net

For molecules like 2-Cyano-1,3-thiazole-5-carboxylic acid, geometry optimization using the HF method, typically with a basis set like 6-31G(d), would be the first step in many computational studies. researchgate.net This process finds the lowest energy arrangement of the atoms, corresponding to the equilibrium structure of the molecule. The resulting optimized geometry is crucial as it serves as the basis for more complex calculations, such as frequency analysis and electronic property predictions. researchgate.net Studies comparing HF and DFT methods for similar heterocyclic compounds have shown that while both can yield geometries that agree well with experimental data, DFT methods like B3LYP are often superior for predicting vibrational frequencies. researchgate.net

Conformational Landscapes and Energy Profiles

The flexibility of the carboxylic acid group allows for the existence of different rotational isomers, or conformers. Understanding the conformational landscape and the energy barriers between these conformers is key to comprehending the molecule's dynamic behavior.

To explore the conformational possibilities of 2-Cyano-1,3-thiazole-5-carboxylic acid, a potential energy surface (PES) scan is performed. This computational technique involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. researchgate.net For this molecule, the key dihedral angle is the one defining the orientation of the carboxylic acid group relative to the thiazole ring (C4-C5-C=O).

A relaxed PES scan reveals the energy profile of this rotation, identifying stable conformers (energy minima) and the transition states that separate them (energy maxima). uni-muenchen.de A theoretical study on the closely related Thiazole-5-carboxylic acid using DFT found four stable conformers resulting from the orientation of the carboxylic group. dergipark.org.tr The two most stable conformers were found to be planar, with very small energy differences between them, while the non-planar conformers were significantly higher in energy. dergipark.org.trdergipark.org.tr A similar landscape would be expected for the 2-cyano derivative, where planar conformers allowing for maximum conjugation would be favored.

The functional groups present in 2-Cyano-1,3-thiazole-5-carboxylic acid—specifically the carboxylic acid group, the thiazole ring nitrogen, and the cyano nitrogen—make it highly capable of forming strong intermolecular interactions, particularly hydrogen bonds.

The most common hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two strong O-H···O=C hydrogen bonds. mdpi.com This R²₂(8) graph set motif is a very stable arrangement. In the solid state, it is highly probable that 2-Cyano-1,3-thiazole-5-carboxylic acid would form such dimers.

Furthermore, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. Crystal structure analyses of related compounds, such as 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, have shown that molecules can be linked by O-H···N hydrogen bonds, where the carboxylic acid proton interacts with the thiazole nitrogen of an adjacent molecule. nih.gov This interaction, along with weaker C-H···O bonds, can lead to the formation of extended chains or more complex three-dimensional networks in the crystal lattice. nih.gov The presence of the cyano group introduces another potential hydrogen bond acceptor site, further diversifying the possible supramolecular assemblies.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and electronic transitions, theoretical models can aid in the analysis of experimental spectra.

For 2-Cyano-1,3-thiazole-5-carboxylic acid, DFT calculations can predict its infrared (IR) and Raman spectra. These calculations involve determining the vibrational frequencies corresponding to the normal modes of the molecule. Comparing the calculated spectrum with experimental data helps in assigning specific absorption bands to particular molecular motions. For example, theoretical calculations on Thiazole-2-carboxylic acid showed excellent agreement with experimental matrix-isolation IR spectra, allowing for the confident identification of different conformers based on their unique vibrational signatures, such as the ν(C=O) and ν(O-H) stretching frequencies. acs.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). dergipark.org.tr This method calculates the energies of electronic excitations from the ground state to various excited states. The results, including the excitation energies and oscillator strengths, can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra, providing insight into the electronic transitions occurring within the molecule. For Thiazole-5-carboxylic acid, TD-DFT calculations have been used to determine the energies of singlet excited states for its various conformers. dergipark.org.tr

Simulated IR and Raman Spectra for Vibrational Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for molecular characterization. The simulation of these spectra using quantum chemical methods is crucial for the accurate assignment of vibrational modes observed in experimental data.

Density Functional Theory (DFT) is the most common method for calculating vibrational frequencies. nih.gov The process involves optimizing the molecular geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations yield a set of harmonic frequencies, which are often systematically higher than experimental values. To improve accuracy, these computed frequencies are typically multiplied by a standard scaling factor. nih.gov

For 2-Cyano-1,3-thiazole-5-carboxylic acid, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would predict the frequencies and intensities of its fundamental vibrational modes. dergipark.org.tr Key vibrational modes of interest would include:

The C≡N stretching frequency of the cyano group.

The C=O stretching of the carboxylic acid group.

The O-H stretching and bending modes of the carboxylic acid.

Vibrations associated with the thiazole ring, including C=N, C=C, and C-S stretching modes.

The simulated spectra allow for a one-to-one correlation between specific atomic motions and the observed spectral peaks, which can be particularly complex in a multifunctional molecule like this one.

Table 1: Exemplary Simulated Vibrational Frequencies for 2-Cyano-1,3-thiazole-5-carboxylic acid This table presents hypothetical data to illustrate the expected output from a DFT calculation. Actual values would require a specific computational study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch (Carboxylic Acid) | ~3500 | Strong | Weak |

| C≡N Stretch (Cyano Group) | ~2230 | Medium | Strong |

| C=O Stretch (Carboxylic Acid) | ~1720 | Very Strong | Medium |

| Thiazole Ring Stretch (C=N/C=C) | ~1550 | Strong | Strong |

| C-O Stretch (Carboxylic Acid) | ~1250 | Strong | Weak |

| C-S Stretch (Thiazole Ring) | ~850 | Medium | Medium |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and coupling constants can aid in the assignment of complex spectra and validate proposed structures.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors. mdpi.com These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Calculations are often performed on optimized geometries, and it is common to consider multiple conformations and their Boltzmann-weighted average chemical shifts, especially for molecules with rotatable bonds like the carboxylic acid group. mdpi.com

For 2-Cyano-1,3-thiazole-5-carboxylic acid, ¹H and ¹³C NMR chemical shifts would be predicted. The key nuclei for prediction would be:

The single proton on the thiazole ring (H4).

The acidic proton of the carboxylic acid group.

The carbon atoms of the thiazole ring (C2, C4, C5).

The carbon of the cyano group.

The carbon of the carboxylic acid group.

Solvation effects can significantly influence chemical shifts, particularly for polar molecules with exchangeable protons. Therefore, these calculations are often performed using a continuum solvation model (like PCM) to better mimic experimental conditions. orientjchem.org

Table 2: Exemplary Predicted vs. Experimental NMR Chemical Shifts (ppm) for 2-Cyano-1,3-thiazole-5-carboxylic acid in DMSO-d₆ This table is for illustrative purposes. Predicted values are hypothetical and would require specific GIAO/DFT calculations.

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| H4 | 8.5 - 9.0 | Not available |

| COOH | 13.0 - 14.0 | Not available |

| C2 | 140 - 145 | Not available |

| C4 | 150 - 155 | Not available |

| C5 | 125 - 130 | Not available |

| C≡N | 110 - 115 | Not available |

| COOH | 160 - 165 | Not available |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a vital tool for exploring reaction mechanisms, allowing for the characterization of transition states (TS) and intermediates that may be difficult or impossible to observe experimentally. By mapping the potential energy surface of a reaction, chemists can determine activation energies, reaction enthalpies, and predict the most likely reaction pathways.

For 2-Cyano-1,3-thiazole-5-carboxylic acid, one might study reactions such as its synthesis, decarboxylation, or amide coupling. A typical study involves:

Geometry Optimization: Locating the minimum energy structures of reactants, products, and any intermediates.

Transition State Search: Identifying the first-order saddle point on the potential energy surface that connects reactants and products. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are used for this.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to the connected reactant and product to confirm the TS connects the desired minima.

These calculations provide quantitative data on the energy barriers of a reaction, which helps in understanding reaction rates and selectivity. beilstein-journals.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules) at a finite temperature.

For 2-Cyano-1,3-thiazole-5-carboxylic acid, an MD simulation could be used to study:

Conformational Dynamics: How the orientation of the carboxylic acid group changes over time in solution.

Solvation Structure: The arrangement and dynamics of solvent molecules (e.g., water) around the solute, including the analysis of hydrogen bonding patterns between the carboxylic acid, the thiazole nitrogen, and the solvent.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation or dimerization, which is common for carboxylic acids. nih.gov

MD simulations require a force field, which is a set of parameters describing the potential energy of the system. For novel molecules, these parameters may need to be derived from high-level quantum mechanical calculations. The simulations can span from picoseconds to microseconds, providing a detailed movie of molecular motion.

Biological Activity and Mechanistic Insights of 2 Cyano 1,3 Thiazole 5 Carboxylic Acid Derivatives

In Vitro Antimicrobial Investigations

The antimicrobial potential of 2-cyano-1,3-thiazole-5-carboxylic acid derivatives has been evaluated against a spectrum of bacterial and fungal pathogens, with many compounds exhibiting promising activity.

Antibacterial Activity Against Bacterial Strains

Substituted thiazole (B1198619) derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. who.intnih.govnih.gov A study on a series of trisubstituted thiazole compounds, AR-17a to AR-27a, revealed significant antibacterial activity. who.int These compounds were tested against Staphylococcus aureus (ATCC 25923) and Enterococcus faecalis (ATCC 29212) as representative Gram-positive bacteria, and Escherichia coli (ATCC 8739) and Pseudomonas aeruginosa (ATCC 9027) as Gram-negative bacteria. who.int Compounds AR-17a and AR-27a, in particular, showed marked antibacterial effects, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL and 1.56 µg/mL, respectively. who.int The antibacterial screening of 2,5-dichloro thienyl-substituted thiazoles also showed enhanced antimicrobial activity, with MIC values ranging between 6.25 and 12.5 µg/mL against strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov